Surinabant

Catalog No.
S544257
CAS No.
288104-79-0
M.F
C23H23BrCl2N4O
M. Wt
522.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Surinabant

CAS Number

288104-79-0

Product Name

Surinabant

IUPAC Name

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C23H23BrCl2N4O

Molecular Weight

522.3 g/mol

InChI

InChI=1S/C23H23BrCl2N4O/c1-2-18-21(23(31)28-29-12-4-3-5-13-29)27-30(20-11-10-17(25)14-19(20)26)22(18)15-6-8-16(24)9-7-15/h6-11,14H,2-5,12-13H2,1H3,(H,28,31)

InChI Key

HMXDWDSNPRNUKI-UHFFFAOYSA-N

SMILES

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Solubility

Soluble in DMSO

Synonyms

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, SR 147778, SR-147778, SR147778, surinabant

Canonical SMILES

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Description

The exact mass of the compound Surinabant is 520.0432 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7

Exact Mass

520.0432

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SF8R9VCB0X

MeSH Pharmacological Classification

Cannabinoid Receptor Antagonists

Other CAS

288104-79-0

Wikipedia

Surinabant

Dates

Modify: 2023-07-15
1: Klumpers LE, Roy C, Ferron G, Turpault S, Poitiers F, Pinquier JL, van Hasselt JG, Zuurman L, Erwich FA, van Gerven JM. Surinabant, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans. Br J Clin Pharmacol. 2013 Jul;76(1):65-77. doi: 10.1111/bcp.12071. PubMed PMID: 23278647; PubMed Central PMCID: PMC3703229.
2: Tonstad S, Aubin HJ. Efficacy of a dose range of surinabant, a cannabinoid receptor blocker, for smoking cessation: a randomized controlled clinical trial. J Psychopharmacol. 2012 Jul;26(7):1003-9. doi: 10.1177/0269881111431623. PubMed PMID: 22219220.
3: Lamota L, Bermudez-Silva FJ, Marco EM, Llorente R, Gallego A, Rodríguez de Fonseca F, Viveros MP. Effects of adolescent nicotine and SR 147778 (Surinabant) administration on food intake, somatic growth and metabolic parameters in rats. Neuropharmacology. 2008 Jan;54(1):194-205. PubMed PMID: 17720206.
4: Jones EK, Kirkham TC. Noladin ether, a putative endocannabinoid, enhances motivation to eat after acute systemic administration in rats. Br J Pharmacol. 2012 Jul;166(6):1815-21. doi: 10.1111/j.1476-5381.2012.01888.x. PubMed PMID: 22309979; PubMed Central PMCID: PMC3402806.
5: Elrashidi MY, Ebbert JO. Emerging drugs for the treatment of tobacco dependence: 2014 update. Expert Opin Emerg Drugs. 2014 Jun;19(2):243-60. doi: 10.1517/14728214.2014.899580. Review. PubMed PMID: 24654737.
6: Parylak SL, Cottone P, Sabino V, Rice KC, Zorrilla EP. Effects of CB1 and CRF1 receptor antagonists on binge-like eating in rats with limited access to a sweet fat diet: lack of withdrawal-like responses. Physiol Behav. 2012 Sep 10;107(2):231-42. doi: 10.1016/j.physbeh.2012.06.017. PubMed PMID: 22776620; PubMed Central PMCID: PMC3825516.
7: Pamplona FA, Takahashi RN. WIN 55212-2 impairs contextual fear conditioning through the activation of CB1 cannabinoid receptors. Neurosci Lett. 2006 Apr 10-17;397(1-2):88-92. PubMed PMID: 16406322.
8: Pamplona FA, Prediger RD, Pandolfo P, Takahashi RN. The cannabinoid receptor agonist WIN 55,212-2 facilitates the extinction of contextual fear memory and spatial memory in rats. Psychopharmacology (Berl). 2006 Nov;188(4):641-9. PubMed PMID: 16947018.
9: Lallemand F, De Witte P. SR147778, a CB1 cannabinoid receptor antagonist, suppresses ethanol preference in chronically alcoholized Wistar rats. Alcohol. 2006 Jul;39(3):125-34. PubMed PMID: 17127132.
10: Doggrell SA. Will the new CB1 cannabinoid receptor antagonist SR-147778 have advantages over rimonabant? Expert Opin Investig Drugs. 2005 Mar;14(3):339-42. Review. PubMed PMID: 15833065.
11: Janero DR, Makriyannis A. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis. Expert Opin Emerg Drugs. 2009 Mar;14(1):43-65. doi: 10.1517/14728210902736568 . Review. PubMed PMID: 19249987.
12: Rinaldi-Carmona M, Barth F, Congy C, Martinez S, Oustric D, Pério A, Poncelet M, Maruani J, Arnone M, Finance O, Soubrié P, Le Fur G. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3 -carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization. J Pharmacol Exp Ther. 2004 Sep;310(3):905-14. PubMed PMID: 15131245.
13: Viveros MP, de Fonseca FR, Bermudez-Silva FJ, McPartland JM. Critical role of the endocannabinoid system in the regulation of food intake and energy metabolism, with phylogenetic, developmental, and pathophysiological implications. Endocr Metab Immune Disord Drug Targets. 2008 Sep;8(3):220-30. Review. PubMed PMID: 18782018.
14: Gessa GL, Serra S, Vacca G, Carai MA, Colombo G. Suppressing effect of the cannabinoid CB1 receptor antagonist, SR147778, on alcohol intake and motivational properties of alcohol in alcohol-preferring sP rats. Alcohol Alcohol. 2005 Jan-Feb;40(1):46-53. PubMed PMID: 15582988.

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